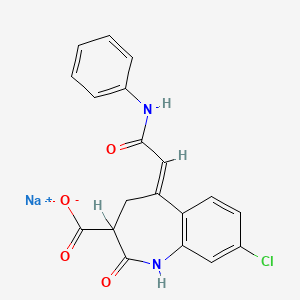
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- is a complex organic compound with a unique structure that includes a benzazepine ring, a carboxylic acid group, and various substituents
Vorbereitungsmethoden
The synthesis of 1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- involves multiple steps. The synthetic route typically starts with the formation of the benzazepine ring, followed by the introduction of the chloro and oxo groups. The final step involves the addition of the phenylamino and carboxylic acid groups, followed by the formation of the monosodium salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and oxo groups allows it to form strong interactions with these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzazepine derivatives with different substituents. Compared to these compounds, 1H-1-Benzazepine-3-carboxylic acid, 8-chloro-2,3,4,5-tetrahydro-2-oxo-5-(2-oxo-2-(phenylamino)ethylidene)-, monosodium salt, (5E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1H-1-Benzazepine-3-carboxylic acid derivatives with different halogen substituents.
- Benzazepine derivatives with different oxo or amino groups.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
274938-02-2 |
|---|---|
Molekularformel |
C19H14ClN2NaO4 |
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
sodium;(5E)-5-(2-anilino-2-oxoethylidene)-8-chloro-2-oxo-3,4-dihydro-1H-1-benzazepine-3-carboxylate |
InChI |
InChI=1S/C19H15ClN2O4.Na/c20-12-6-7-14-11(9-17(23)21-13-4-2-1-3-5-13)8-15(19(25)26)18(24)22-16(14)10-12;/h1-7,9-10,15H,8H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1/b11-9+; |
InChI-Schlüssel |
HNPUPMWMLZSYMO-LBEJWNQZSA-M |
Isomerische SMILES |
C\1C(C(=O)NC2=C(/C1=C/C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1C(C(=O)NC2=C(C1=CC(=O)NC3=CC=CC=C3)C=CC(=C2)Cl)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


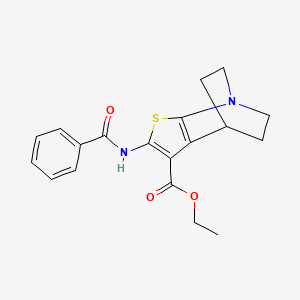

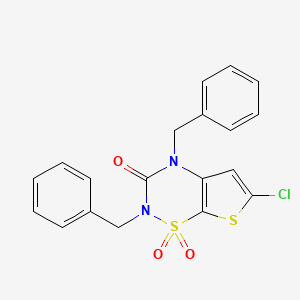
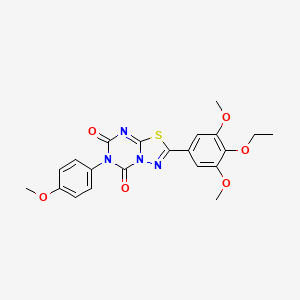
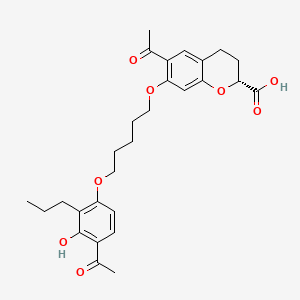

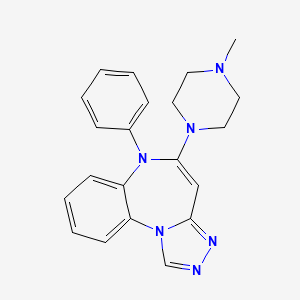
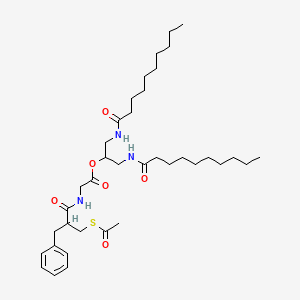
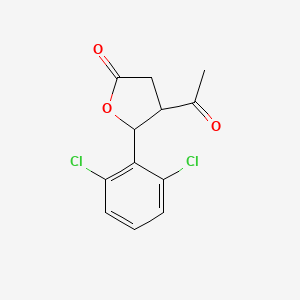
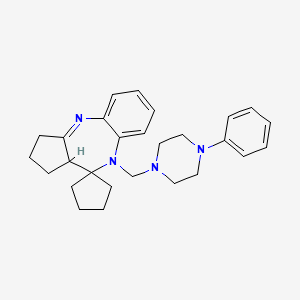
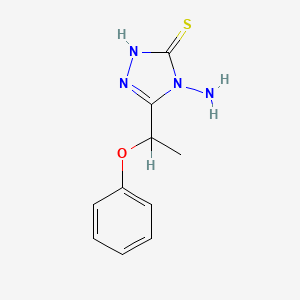
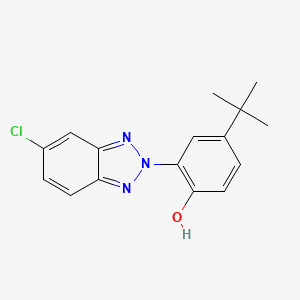
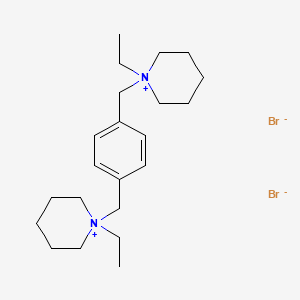
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
